molecular formula C16H8Br4O2 B13140324 2,3-Bis(dibromomethyl)anthracene-9,10-dione CAS No. 63859-33-6

2,3-Bis(dibromomethyl)anthracene-9,10-dione

Cat. No.: B13140324
CAS No.: 63859-33-6
M. Wt: 551.8 g/mol
InChI Key: BDHAMRXASFYEKK-UHFFFAOYSA-N
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Description

2,3-Bis(dibromomethyl)anthracene-9,10-dione is a brominated derivative of anthracene-9,10-dione. It is a compound with the molecular formula C16H8Br4O2 and a molecular weight of 551.85 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(dibromomethyl)anthracene-9,10-dione typically involves the bromination of anthracene-9,10-dione. The reaction is carried out by treating anthracene-9,10-dione with bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride . The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 2,3-positions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(dibromomethyl)anthracene-9,10-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anthracene derivatives, while oxidation and reduction reactions can lead to different oxidation states of the anthracene core .

Scientific Research Applications

2,3-Bis(dibromomethyl)anthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(dibromomethyl)anthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The bromine atoms play a crucial role in modulating the compound’s reactivity and interactions. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .

Comparison with Similar Compounds

Properties

CAS No.

63859-33-6

Molecular Formula

C16H8Br4O2

Molecular Weight

551.8 g/mol

IUPAC Name

2,3-bis(dibromomethyl)anthracene-9,10-dione

InChI

InChI=1S/C16H8Br4O2/c17-15(18)11-5-9-10(6-12(11)16(19)20)14(22)8-4-2-1-3-7(8)13(9)21/h1-6,15-16H

InChI Key

BDHAMRXASFYEKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)C(Br)Br)C(Br)Br

Origin of Product

United States

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